molecular formula C13H13NO3 B6367621 2-(2,5-Dimethoxyphenyl)pyridin-3-ol CAS No. 1261915-43-8

2-(2,5-Dimethoxyphenyl)pyridin-3-ol

Cat. No.: B6367621
CAS No.: 1261915-43-8
M. Wt: 231.25 g/mol
InChI Key: YRRUMPDPRCAHIS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(2,5-Dimethoxyphenyl)pyridin-3-ol is a chemical compound that belongs to the class of pyridine derivatives. It features a pyridine ring substituted with a 2,5-dimethoxyphenyl group and a hydroxyl group at the 3-position. This compound is of interest due to its potential biological activities and applications in various fields of scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2,5-Dimethoxyphenyl)pyridin-3-ol can be achieved through several synthetic routes. One common method involves the reaction of 2,5-dimethoxybenzaldehyde with 3-hydroxypyridine in the presence of a base such as sodium hydroxide. The reaction typically takes place in an ethanol solvent under reflux conditions, leading to the formation of the desired product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the compound. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-quality product suitable for various applications .

Chemical Reactions Analysis

Types of Reactions

2-(2,5-Dimethoxyphenyl)pyridin-3-ol undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

2-(2,5-Dimethoxyphenyl)pyridin-3-ol has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules and heterocyclic compounds.

    Biology: Investigated for its potential antimicrobial and antiviral properties.

    Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials and chemical processes

Mechanism of Action

The mechanism of action of 2-(2,5-Dimethoxyphenyl)pyridin-3-ol involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, leading to modulation of biological processes. For example, it may inhibit the activity of certain enzymes involved in inflammation or cancer cell proliferation .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(2,5-Dimethoxyphenyl)pyridin-3-ol is unique due to its specific substitution pattern and the presence of both methoxy and hydroxyl groups. This combination of functional groups imparts distinct chemical and biological properties, making it a valuable compound for research and development .

Properties

IUPAC Name

2-(2,5-dimethoxyphenyl)pyridin-3-ol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H13NO3/c1-16-9-5-6-12(17-2)10(8-9)13-11(15)4-3-7-14-13/h3-8,15H,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YRRUMPDPRCAHIS-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=C(C=C1)OC)C2=C(C=CC=N2)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H13NO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60682947
Record name 2-(2,5-Dimethoxyphenyl)pyridin-3-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60682947
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

231.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1261915-43-8
Record name 2-(2,5-Dimethoxyphenyl)pyridin-3-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60682947
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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